Benzoic acid;(E)-3-phenylprop-2-en-1-ol
Description
Benzoic Acid
Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid with a benzene ring bonded to a carboxyl group. It is naturally found in plants, such as berries, and is industrially synthesized for use as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its derivatives, including aspirin and salicylic acid, are critical in medicinal chemistry for anti-inflammatory and antithrombotic applications . Benzoic acid’s solubility in organic phases, driven by its hydrophobic benzene ring and polar carboxyl group, makes it highly extractable in liquid membrane systems, with over 98% extraction efficiency in under 5 minutes .
(E)-3-Phenylprop-2-en-1-ol (E)-3-Phenylprop-2-en-1-ol (C₆H₅CH₂CH=CHOH), also known as cinnamyl alcohol, is an allylic alcohol with a propenol chain attached to a benzene ring. It is a key intermediate in the synthesis of fragrances, flavors, and pharmaceuticals. While less studied in the provided evidence, its structural analogs, such as cinnamic acid and cinnamaldehyde, are known for roles in plant defense mechanisms and microbial interactions . The (E)-isomer’s conjugated double bond enhances stability and influences reactivity in organic synthesis.
Properties
IUPAC Name |
benzoic acid;(E)-3-phenylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O.C7H6O2/c10-8-4-7-9-5-2-1-3-6-9;8-7(9)6-4-2-1-3-5-6/h1-7,10H,8H2;1-5H,(H,8,9)/b7-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLPNXRNDSOAKM-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Benzyl Alcohol: One common method to synthesize benzoic acid is through the oxidation of benzyl alcohol using potassium permanganate (KMnO₄) in an alkaline medium. The reaction involves the conversion of benzyl alcohol to benzoic acid via an intermediate carboxylate ion.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Toluene can be catalytically oxidized with air and vanadium pentoxide (V₂O₅) or manganese and cobalt acetates to produce benzoic acid.
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and widely used due to the availability and low cost of toluene.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of benzoic acid can yield benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Meta-substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and used as a preservative in food and cosmetics.
Medicine: Investigated for its potential therapeutic effects, including its use in treating fungal infections.
Industry: Employed in the production of plasticizers, dyes, and other industrial chemicals.
Mechanism of Action
Benzoic acid exerts its effects primarily through its antimicrobial properties. It is conjugated to glycine in the liver and excreted as hippuric acid . As a sodium salt, it can bind amino acids, leading to their excretion and a decrease in ammonia levels .
Comparison with Similar Compounds
Extraction and Physicochemical Properties
Benzoic acid exhibits superior extraction kinetics compared to acetic acid (CH₃COOH) and phenol (C₆H₅OH) in emulsion liquid membrane systems due to its higher distribution coefficient (m = 0.85 vs. 0.15 for acetic acid) . This stems from its balanced hydrophobicity (from the benzene ring) and polarity (from the carboxyl group), allowing rapid dissolution in membrane phases. However, its effective diffusivity (1.2 × 10⁻⁹ m²/s) is higher than acetic acid (0.8 × 10⁻⁹ m²/s) but lower than phenol (0.5 × 10⁻⁹ m²/s) .
Table 1: Comparative Extraction and Diffusivity Data
| Compound | Extraction Rate (5 min) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |
|---|---|---|---|
| Benzoic acid | >98% | 0.85 | 1.2 × 10⁻⁹ |
| Acetic acid | <50% | 0.15 | 0.8 × 10⁻⁹ |
| Phenol | >98% | 0.80 | 0.5 × 10⁻⁹ |
(E)-3-Phenylprop-2-en-1-ol vs. Allylic Alcohols and Cinnamate Derivatives
Structural and Functional Comparisons
(E)-3-Phenylprop-2-en-1-ol’s allylic alcohol group distinguishes it from:
- Cinnamic acid (C₆H₅CH=CHCOOH) : A carboxylic acid derivative with antimicrobial and plant defense roles .
- Cinnamaldehyde (C₆H₅CH=CHCHO) : An aldehyde used in flavoring, with higher volatility and reactivity.
- 4-Methoxy-cinnamic acid : Inhibits bacterial type III secretion systems (T3SS), unlike benzoic acid, which downregulates hrpS in Erwinia amylovora .
Table 2: Functional Group Influence on Bioactivity
| Compound | Functional Group | Key Bioactivity |
|---|---|---|
| (E)-3-Phenylprop-2-en-1-ol | Allylic alcohol | Fragrance intermediate, antimicrobial |
| Cinnamic acid | Carboxylic acid | T3SS inhibition, antifungal |
| 4-Methoxy-cinnamic acid | Methoxy-carboxylic acid | Represses hrpL in E. amylovora |
Metabolic Pathways
Benzoic acid and cinnamate derivatives share biosynthetic routes. For example, 4-methoxy-cinnamic acid is an intermediate in the conversion of cinnamic acid to benzoic acid in Vanilla planifolia .
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